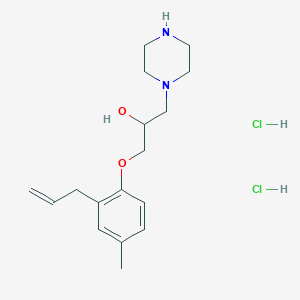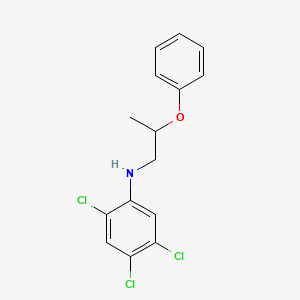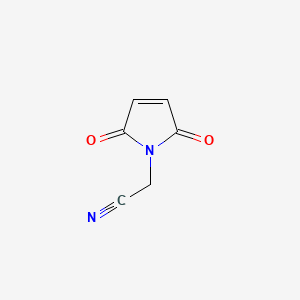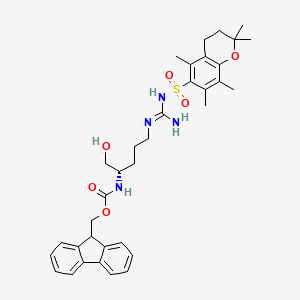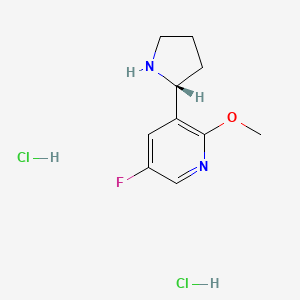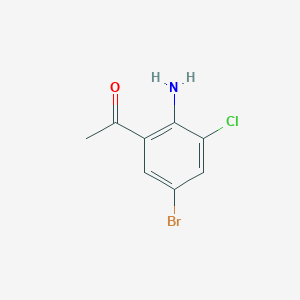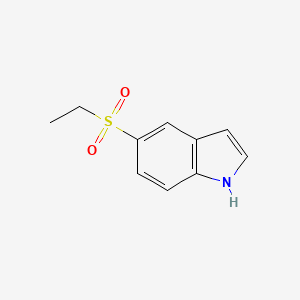
1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene, also known as 1,2-diethoxy-3-trifluoromethylbenzene or DETT, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet odor and a low boiling point of about 32°C. DETT is a derivative of benzene and is classified as an alkyl halide. It has a molecular formula of C8H10F3O2 and a molecular weight of 199.16 g/mol.
Scientific Research Applications
Covalent Organic Frameworks
One application involves the synthesis of covalent organic frameworks (COFs). These materials, exemplified by COF-42 and COF-43, are constructed from organic building units linked through hydrazone bonds, forming two-dimensional porous frameworks. Such COFs are noted for their high crystallinity, excellent chemical and thermal stability, and permanent porosity, demonstrating the potential of incorporating trifluoromethylbenzene derivatives in the development of advanced porous materials (Uribe-Romo et al., 2011).
Synthetic Ionophores
Another research domain involves the synthesis of macrocycles that selectively extract metal ions, showcasing the chemical versatility of ethoxy and methoxy benzene derivatives in crafting molecules with specific ion-binding capabilities. This selective extraction is crucial for applications in environmental cleanup and the selective separation of metals (Kumar et al., 1992).
Polymer Science
In polymer science, the creation of fluorine-containing polyethers from highly fluorinated monomers demonstrates the role of trifluoromethylbenzene derivatives in producing materials with low dielectric constants, essential for electronic applications. These polymers are characterized by their solubility, hydrophobicity, and moderate thermal stability, highlighting the compound's contribution to developing specialized polymeric materials (Fitch et al., 2003).
Chemical Transformations
Moreover, the compound has been implicated in facilitating unique chemical transformations. For example, the transformation of diethyl 2-ethoxymethylenemalonate in water without any catalyst represents an efficient and practical method for producing triethyl 1,3,5-benzenetricarboxylate, a process that underscores the compound's utility in synthetic organic chemistry (Bazhin et al., 2012).
Supramolecular Chemistry
Furthermore, the study of packing motifs in supramolecular chemistry, where benzene tricarboxamides self-assemble into π-stacks surrounded by a triple helical network of hydrogen bonds, illustrates the potential of trifluoromethylbenzene derivatives in designing new materials with unique organizational properties (Lightfoot et al., 1999).
properties
IUPAC Name |
1-(2,2-diethoxyethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O2/c1-3-17-12(18-4-2)9-10-6-5-7-11(8-10)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOUBECTXDEFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC(=CC=C1)C(F)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



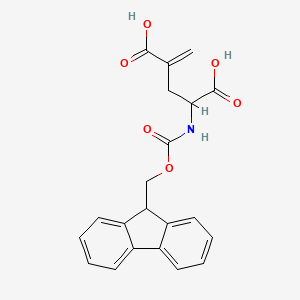

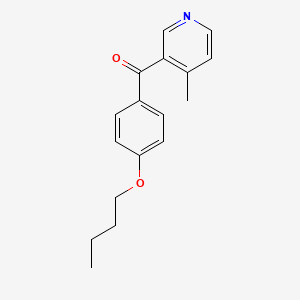

![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)
